molecular formula C17H20N2O6S2 B12117229 N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B12117229
M. Wt: 412.5 g/mol
InChI Key: BPEGYNFSYFRUML-UHFFFAOYSA-N
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Description

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a sulfonamide group, a furan ring, and a tetrahydrothiophene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the furan ring is attached to the tetrahydrothiophene moiety.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an appropriate isocyanate or carbamoyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and tetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its combination of a sulfonamide group, a furan ring, and a tetrahydrothiophene moiety. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C17H20N2O6S2/c1-13-4-6-16(7-5-13)27(23,24)18-17(20)19(11-15-3-2-9-25-15)14-8-10-26(21,22)12-14/h2-7,9,14H,8,10-12H2,1H3,(H,18,20)

InChI Key

BPEGYNFSYFRUML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

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